![molecular formula C23H22N2O5 B2443242 N-[1-(呋喃-2-羰基)-1,2,3,4-四氢喹啉-7-基]-2,6-二甲氧基苯甲酰胺 CAS No. 946367-18-6](/img/structure/B2443242.png)
N-[1-(呋喃-2-羰基)-1,2,3,4-四氢喹啉-7-基]-2,6-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a dimethoxybenzamide group
科学研究应用
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
It is known that the furan ring in the compound can undergo various reactions, including oxidation and cycloisomerization . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Furan derivatives have been known to participate in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (40451) and molecular formula (C25 H28 N2 O3) suggest that it may have certain pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to inhibit the in vitro acetylcholinesterase (ache) activity in mice .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
生化分析
Biochemical Properties
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide has shown significant enzyme inhibitory activities . It interacts with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .
Cellular Effects
Given its significant enzyme inhibitory activities, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide involves binding interactions with biomolecules and enzymes . It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the nitration of furfural followed by reduction and acylation reactions.
Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates: The furan-2-carbonyl intermediate is coupled with the tetrahydroquinoline derivative using coupling agents like EDCI or DCC in the presence of a base.
Introduction of the dimethoxybenzamide group: This step involves the reaction of the coupled product with 2,6-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
相似化合物的比较
Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide: shares similarities with other furan derivatives and tetrahydroquinoline compounds.
Furan-2-carbonyl derivatives: These compounds are known for their biological activities and are used in various medicinal applications.
Tetrahydroquinoline derivatives: These compounds are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide lies in its combined structural features, which confer distinct biological and chemical properties. The presence of both furan and tetrahydroquinoline moieties in a single molecule enhances its potential for diverse applications in research and industry .
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-11-10-15-6-4-12-25(17(15)14-16)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVDQMMPMNCGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B2443161.png)
![N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2443162.png)
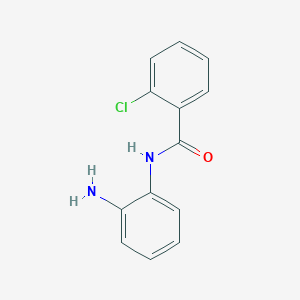
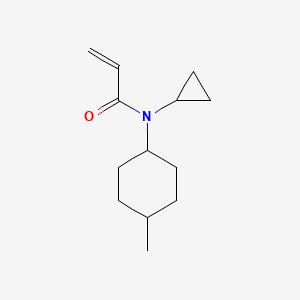
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2443174.png)
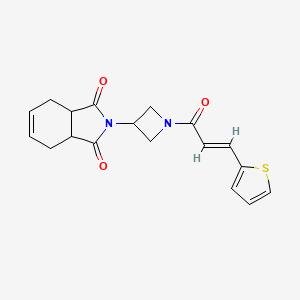
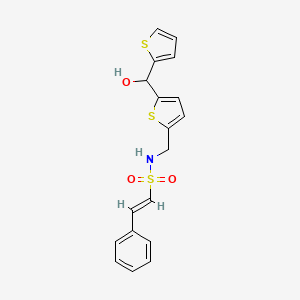
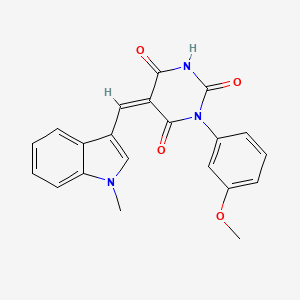
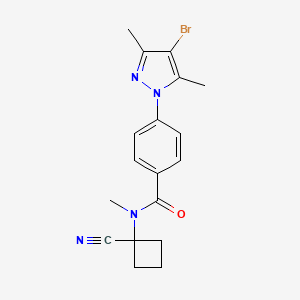
![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)
